1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
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Overview
Description
3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a thiophene ring, a quinazoline core, and a phenylurea moiety. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea typically involves multi-step reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carboxaldehyde and an appropriate catalyst.
Formation of the Phenylurea Moiety: The phenylurea moiety can be synthesized by reacting phenyl isocyanate with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a tetrahydroquinazoline derivative.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea
- 3-[(4E)-2-oxo-3-[(furan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea
- 3-[(4E)-2-oxo-3-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea
Uniqueness
The uniqueness of 3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea lies in its specific combination of a thiophene ring, a quinazoline core, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
JWKUHRRGTVQEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
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